The physical and chemical properties of N-(5-tert-butyl-3-isoxazolyl)benzamide have not been specifically reported in the provided literature. Based on its structure, it is expected to be a solid at room temperature with limited solubility in water due to the presence of the hydrophobic tert-butyl group. Experimental determination is required to confirm these predictions. [, ]
Applications
Kinase Inhibitors: Several studies report the development of N-(5-(tert-butyl)isoxazol-3-yl)urea derivatives as potent and selective inhibitors of various kinases, including FMS-like tyrosine kinase 3 (FLT3) and anaplastic lymphoma kinase (ALK). These inhibitors show promising anti-cancer activity in preclinical models. [, , ]
Glucagon Receptor Antagonists: Spiroimidazolone-based antagonists of the human glucagon receptor (hGCGR) incorporating the 5-tert-butyl-3-isoxazolyl group have demonstrated potent anti-diabetic effects by lowering blood glucose levels in preclinical models. []
TRPV1 Antagonists: Structurally related compounds featuring an indan moiety linked to a 1H-indazol-4-yl)urea group, similar to the N-(5-tert-butyl-3-isoxazolyl)benzamide structure, exhibit potent antagonist activity against transient receptor potential vanilloid 1 (TRPV1) receptors, suggesting potential applications in pain management. [, ]
Compound Description: ATPA is a selective agonist of the kainic acid receptor subtype GluR5. It acts as an excitatory amino acid receptor agonist, exhibiting specific binding affinity for GluR5 receptors. []
Relevance: ATPA shares the 5-tert-butyl-3-isoxazolyl moiety with N-(5-tert-butyl-3-isoxazolyl)benzamide. The difference lies in the substitution at the 3-position of the isoxazole ring, where ATPA bears a hydroxy group and a propionic acid chain instead of the benzamide group found in N-(5-tert-butyl-3-isoxazolyl)benzamide. This structural similarity suggests potential overlap in their binding interactions with biological targets, despite having different pharmacological profiles. []
Relevance: ATPO's structure shares the 5-tert-butyl-isoxazolyl core with N-(5-tert-butyl-3-isoxazolyl)benzamide. The key distinction lies in ATPO's phosphonomethoxy group at the 3-position of the isoxazole ring and the propionic acid chain at the 4-position, contrasting with the benzamide substituent in N-(5-tert-butyl-3-isoxazolyl)benzamide. This comparison highlights the impact of specific substituents on binding affinity and selectivity towards different glutamate receptor subtypes. []
Compound Description: SCH 900822 is a potent antagonist of the human glucagon receptor (hGCGR). It displays remarkable selectivity for hGCGR over the human glucagon-like peptide-1 receptor. This compound exhibits promising antidiabetic properties, effectively lowering both fasting and non-fasting glucose levels in various mouse models of diabetes. []
Relevance: While SCH 900822 doesn't directly share the isoxazole ring system with N-(5-tert-butyl-3-isoxazolyl)benzamide, both compounds feature a tert-butyl group attached to a central ring system. Furthermore, both molecules possess a benzamide moiety, suggesting potential similarities in their pharmacological properties related to this specific structural motif. []
Compound Description: This series of compounds is characterized by the presence of a urea linker connecting the 5-(tert-butyl)isoxazol-3-yl moiety with various phenyl substitutions. These analogs have shown promising results as inhibitors of FMS-like tyrosine kinase 3 (FLT3). Density Functional Theory (DFT) studies have revealed a correlation between their electronic structures and their ability to inhibit FLT3 and exert antiproliferative effects against MV4-11 cells. These findings suggest that both orbital and geometrical factors are crucial for their biological activities. []
Relevance: These analogs and N-(5-tert-butyl-3-isoxazolyl)benzamide share the 5-(tert-butyl)isoxazol-3-yl core structure. The key difference lies in the presence of a urea linker and a phenyl group instead of the benzamide moiety found in N-(5-tert-butyl-3-isoxazolyl)benzamide. This close structural similarity, with variations primarily in the substituent attached to the isoxazole ring, provides valuable insights into structure-activity relationships and highlights the impact of subtle modifications on biological activity. []
Compound Description: AC220 is a highly potent and selective inhibitor of FLT3 kinase. This compound exhibits excellent oral pharmacokinetic properties, making it a promising candidate for the treatment of acute myeloid leukemia (AML). AC220 displays superior efficacy and tolerability in preclinical models compared to earlier FLT3 inhibitors. []
Relevance: AC220 shares the 5-tert-butyl-isoxazol-3-yl group with N-(5-tert-butyl-3-isoxazolyl)benzamide. The presence of a urea linker and a complex substituted phenyl ring in AC220 instead of the benzamide in N-(5-tert-butyl-3-isoxazolyl)benzamide distinguishes the two molecules. This structural comparison underscores the importance of the 5-tert-butyl-isoxazol-3-yl moiety for FLT3 inhibition and highlights how modifications to the remaining structure can significantly influence potency and pharmacological properties. []
Compound Description: ABT-102 is a potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist. It effectively blocks the activation of TRPV1 receptors by various stimuli, including capsaicin, protons, and heat. ABT-102 demonstrates analgesic effects in preclinical models of pain, making it a promising candidate for pain management. []
Relevance: Although ABT-102 doesn't directly share the isoxazole ring with N-(5-tert-butyl-3-isoxazolyl)benzamide, both compounds feature a tert-butyl group linked to a central aromatic ring system. Additionally, both molecules contain a urea moiety, hinting at potential similarities in their binding modes or pharmacological activities related to this structural feature. []
Compound Description: BIRB 796 is a potent inhibitor of p38α MAP kinase, an enzyme involved in inflammatory responses. This compound has progressed to clinical trials for treating autoimmune diseases due to its promising efficacy and safety profile. Structural modifications to the BIRB 796 scaffold have revealed key structure-activity relationships, highlighting the importance of specific substituents for p38α inhibition. []
Relevance: While BIRB 796 differs significantly from N-(5-tert-butyl-3-isoxazolyl)benzamide in its core structure, both compounds utilize a tert-butyl group attached to an aromatic system. This shared feature, although embedded in different chemical frameworks, suggests a potential commonality in their binding interactions with hydrophobic pockets in their respective targets. []
Compound Description: CHMFL-FLT3-213 is a potent type II FLT3 kinase inhibitor. It exhibits strong inhibitory activity against various FLT3 mutants commonly found in acute myeloid leukemia (AML). CHMFL-FLT3-213 disrupts FLT3-ITD-mediated signaling pathways, induces apoptosis, and inhibits the proliferation of AML cells. It demonstrates promising in vivo efficacy in AML xenograft models, making it a potential drug candidate for AML therapy. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.